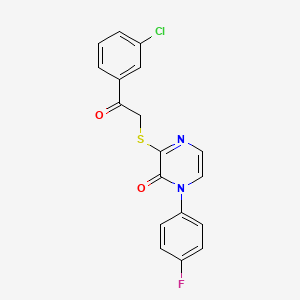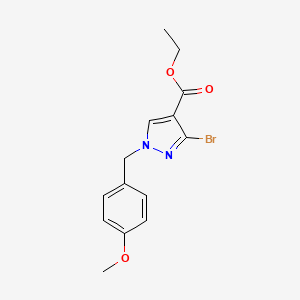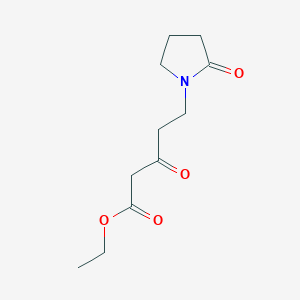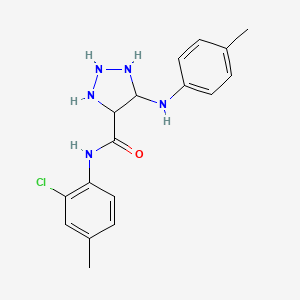
3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazinone ring, a chlorophenyl group, and a fluorophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps. One common method starts with the preparation of the key intermediate, 2-(3-chlorophenyl)-2-oxoethyl sulfanyl, which is then reacted with 4-fluorophenyl hydrazine to form the desired pyrazinone ring. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- Pyrrole-containing analogs
Uniqueness
What sets 3-{[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one apart from similar compounds is its unique combination of a pyrazinone ring with both chlorophenyl and fluorophenyl groups. This structure provides distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H12ClFN2O2S |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
3-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrazin-2-one |
InChI |
InChI=1S/C18H12ClFN2O2S/c19-13-3-1-2-12(10-13)16(23)11-25-17-18(24)22(9-8-21-17)15-6-4-14(20)5-7-15/h1-10H,11H2 |
InChI Key |
KJTYAKUZRJSVMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-fluorophenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344233.png)



![9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one](/img/structure/B12344252.png)

![2,4a-Dihydropyrido[3,4-b]indol-1-one](/img/structure/B12344273.png)
![[(E)-hydrazinylidenemethyl]urea;phosphoric acid](/img/structure/B12344279.png)
![1-[7-acetyl-3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one](/img/structure/B12344283.png)

![(3S,5S)-5-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B12344298.png)



